

An In-Depth Technical Guide to Neodymium Fluoride (NdF₃)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neodymium fluoride*

Cat. No.: *B079134*

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium fluoride (NdF₃) is an inorganic compound that has garnered significant attention across various scientific and technological domains. It is a purplish-pink colored solid known for its high melting point and insolubility in water.^[1] As a key member of the rare-earth fluoride family, NdF₃ is integral to the production of high-performance neodymium-iron-boron (NdFeB) permanent magnets, specialty fluoride glasses, and advanced laser systems.^{[1][2]}

For professionals in drug development and biomedical research, the unique optical properties and biocompatibility of rare-earth fluorides make them promising candidates for advanced applications. **Neodymium fluoride** nanoparticles, in particular, are being explored for their potential in high-resolution bioimaging and as carriers for targeted drug delivery systems.^[3] This guide provides a comprehensive technical overview of the chemical formula, crystal structure, properties, and experimental protocols related to NdF₃, with a focus on its relevance to modern research and development.

Chemical Formula and Properties

The chemical formula for **neodymium fluoride** is NdF₃.^{[1][2][4][5]} It is also commonly referred to as Neodymium(III) fluoride or neodymium trifluoride.^{[1][6]} The compound consists of one neodymium cation (Nd³⁺) and three fluoride anions (F⁻).

Physical and Chemical Properties

The fundamental physical and chemical properties of NdF_3 are summarized in the table below, providing a baseline for its handling and application in experimental settings.

Property	Value	Reference(s)
Molecular Weight	201.24 g/mol	[2][4]
Appearance	White to light purple/pink crystalline solid	[1][2]
Density	6.5 g/cm ³	[1][2]
Melting Point	~1,374 - 1,380 °C	[1][2]
Boiling Point	2300 °C (Sublimes at high temperatures)	[2][6]
Solubility	Insoluble in water; Soluble in strong acids (e.g., HCl, HNO_3)	[2][7]
Crystal Structure	Hexagonal (Tysonite-type)	[2][7]

Crystal Structure of Neodymium Fluoride

Neodymium fluoride crystallizes in the hexagonal system, adopting the tysonite (LaF_3) structure.[2][5] This structure is characteristic of many trifluorides of the larger rare-earth elements.[8]

The coordination geometry for the neodymium ion (Nd^{3+}) is a key feature of this structure. Each Nd^{3+} ion is 9-coordinate, surrounded by nine fluoride ions in a tricapped trigonal prismatic arrangement.[1][6] This high coordination number is a result of the ionic bonding and the relative sizes of the Nd^{3+} and F^- ions.

Crystallographic Data

The precise arrangement of atoms in the NdF_3 crystal is defined by its space group and lattice parameters. While several space groups can describe the hexagonal structure, P-3c1 is

commonly cited for the tysonite structure type.[\[5\]](#) Another possible space group identified for NdF₃ is P6₃/mcm.[\[4\]](#)

Parameter	Value (P-3c1 Structure Type)	Value (P6 ₃ /mcm Structure)	Reference(s)
Crystal System	Trigonal (Hexagonal lattice)	Hexagonal	[5]
Space Group	P-3c1 (No. 165)	P6 ₃ /mcm (No. 193)	[5]
Lattice Constant a	~7.03 Å	7.11 Å	[5]
Lattice Constant c	~7.20 Å	7.09 Å	[5]
Formula Units (Z)	6	-	[5]

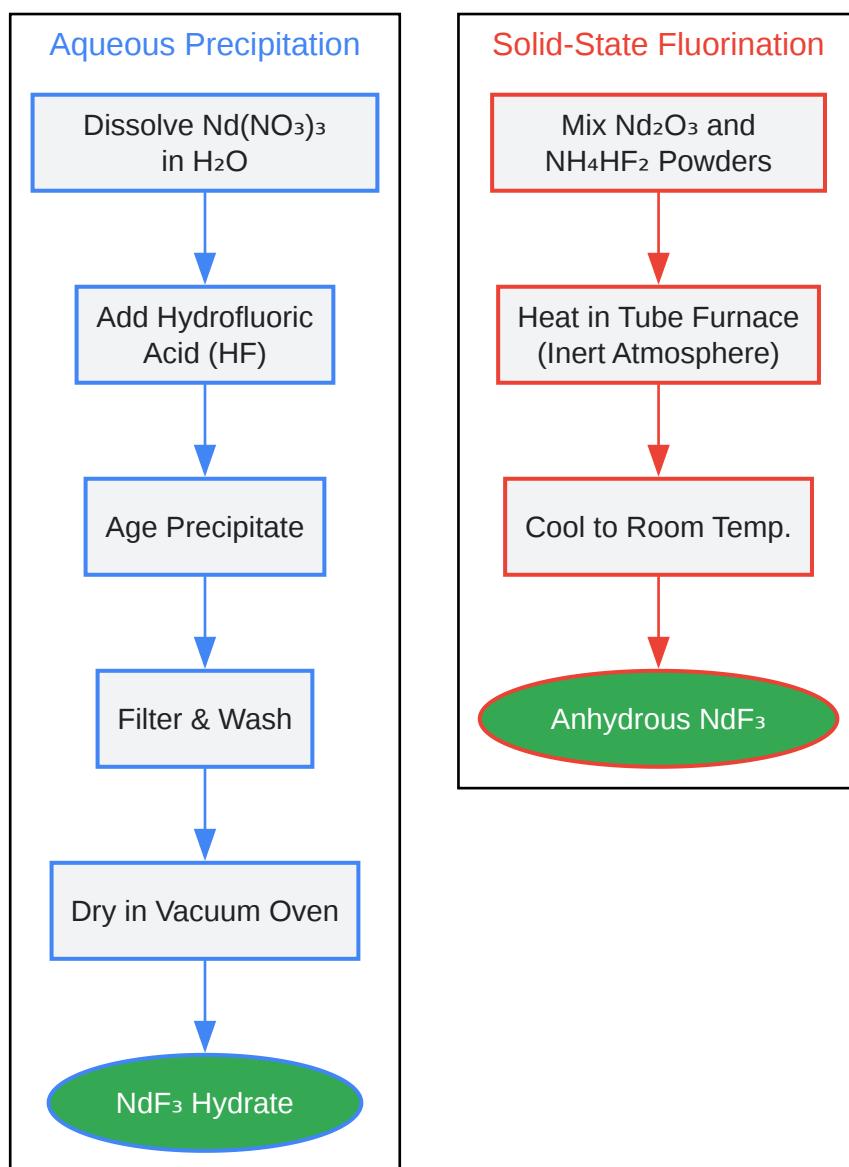
Note: Lattice parameters can vary slightly based on the synthesis method and experimental conditions. The values presented are representative.

Experimental Protocols

The synthesis and characterization of NdF₃ are critical for obtaining material with the desired purity, particle size, and crystallinity for research applications.

Synthesis of NdF₃

Two common laboratory-scale methods for synthesizing **neodymium fluoride** are aqueous precipitation and solid-state reaction.


This method is effective for producing hydrated NdF₃, which can be subsequently dehydrated.
[\[1\]](#)

- Precursor Preparation: Prepare a 0.5 M solution of neodymium(III) nitrate (Nd(NO₃)₃) in deionized water.
- Precipitation: While stirring vigorously, slowly add a stoichiometric equivalent of 40% hydrofluoric acid (HF) to the neodymium nitrate solution. The reaction is: Nd(NO₃)₃(aq) + 3 HF(aq) → NdF₃·xH₂O(s) + 3 HNO₃(aq)[\[1\]](#)

- Aging: Allow the resulting precipitate to age in the mother liquor for 2-4 hours to ensure complete reaction and improve crystallinity.
- Isolation: Separate the purplish-pink precipitate by centrifugation or vacuum filtration.
- Washing: Wash the collected solid multiple times with deionized water to remove residual nitric acid and unreacted precursors, followed by a final wash with ethanol.
- Drying: Dry the product in a vacuum oven at 80-100 °C for 12 hours to yield NdF_3 hydrate. Anhydrous NdF_3 can be obtained by careful heating of the hydrate.[\[1\]](#)

This method uses a solid fluorinating agent and is suitable for producing anhydrous NdF_3 directly.

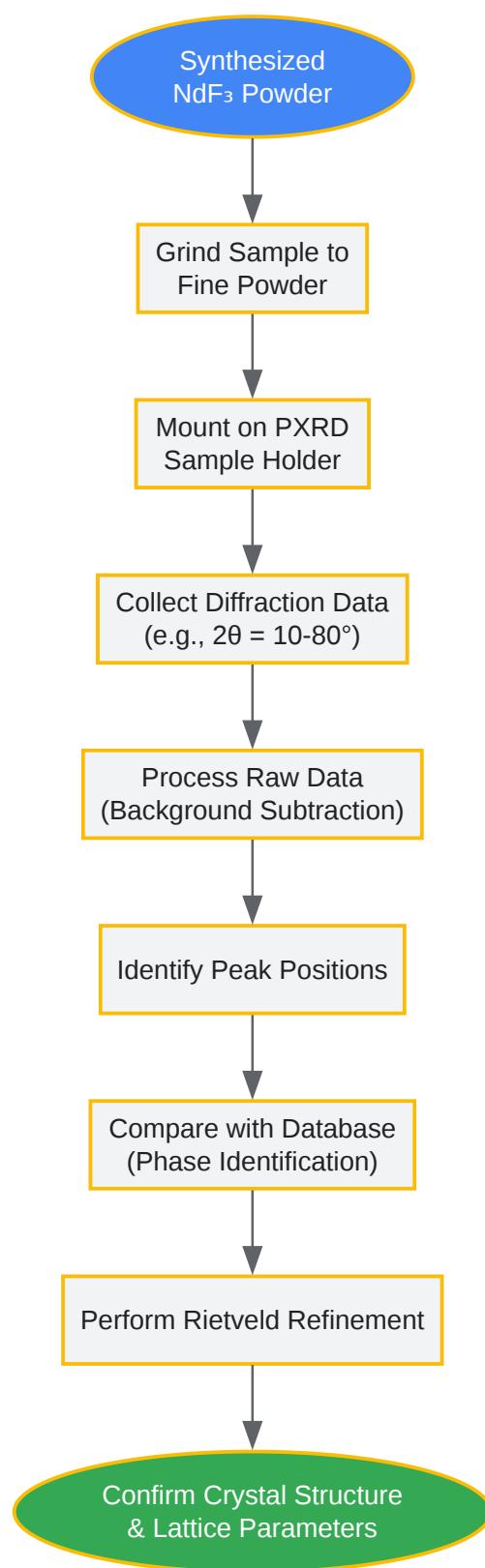
- Precursor Preparation: Thoroughly mix neodymium(III) oxide (Nd_2O_3) powder with ammonium hydrofluoride (NH_4HF_2) in a 1:8 molar ratio in an agate mortar. A 10% excess of the fluorinating agent is recommended to ensure complete conversion.
- Reaction: Place the mixture in a graphite or platinum crucible and heat in a horizontal tube furnace under an inert atmosphere (e.g., argon).
- Heating Profile:
 - Ramp the temperature to 200 °C at a rate of 5 °C/min and hold for 1 hour to initiate the reaction.
 - Ramp the temperature to 600 °C at a rate of 1-2 °C/min and hold for 2-3 hours to ensure complete fluorination and removal of byproducts (NH_3 , H_2O) and excess NH_4HF_2 .
- Cooling: Allow the furnace to cool naturally to room temperature.
- Product Collection: The resulting white or light purple powder is anhydrous NdF_3 .

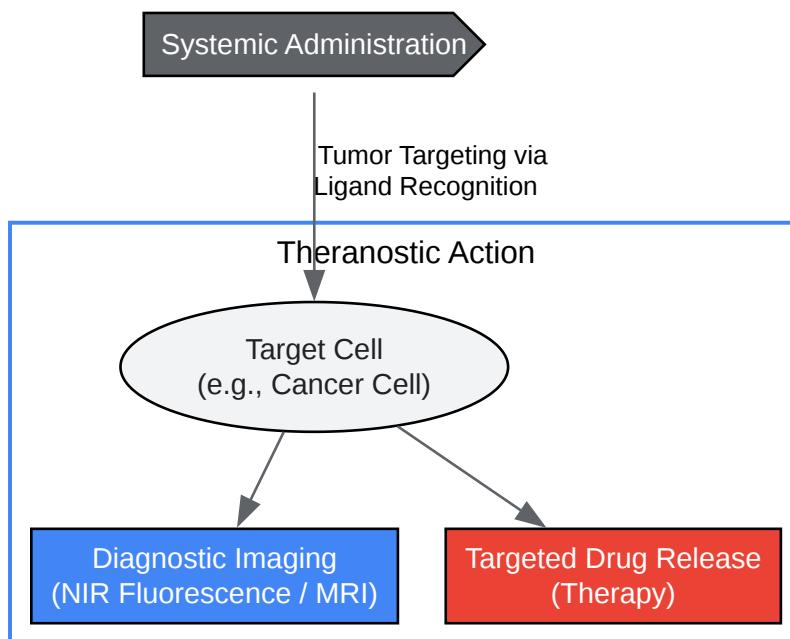
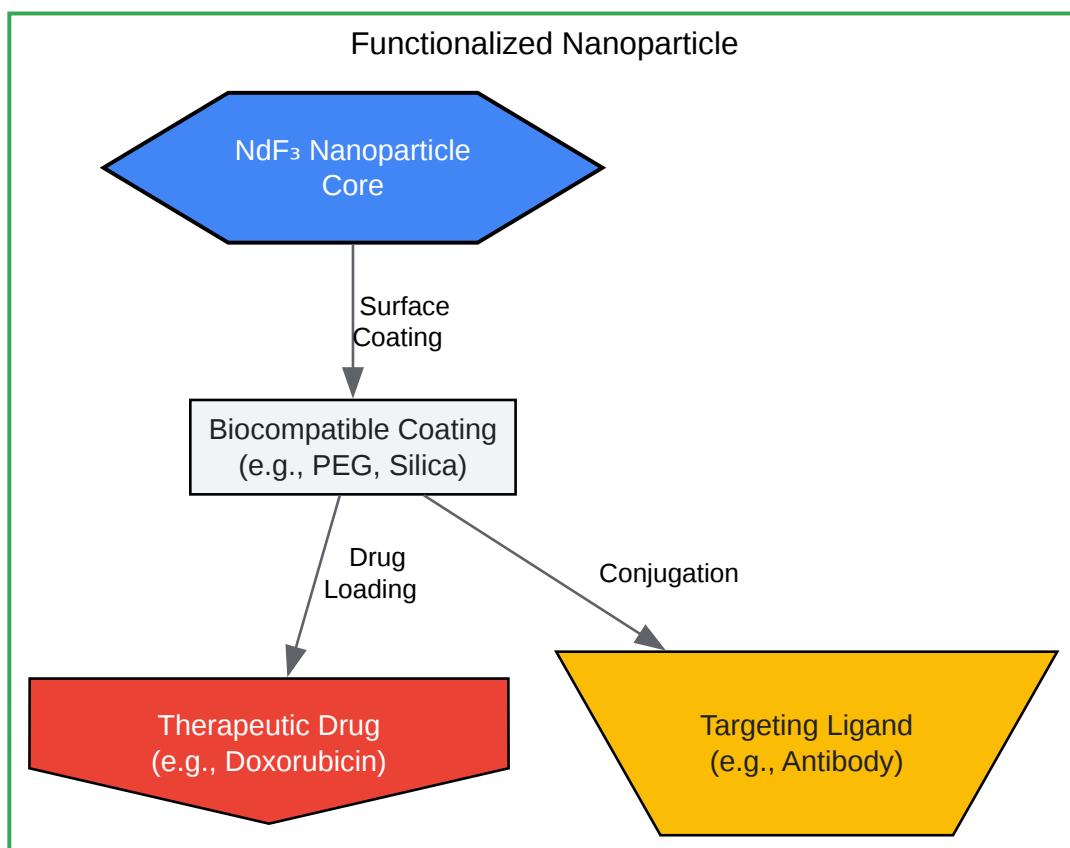
[Click to download full resolution via product page](#)

A flowchart comparing the aqueous and solid-state synthesis routes for NdF_3 .

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is the primary technique used to confirm the crystalline phase and determine the lattice parameters of the synthesized NdF_3 .


- Sample Preparation: Finely grind a small amount of the synthesized NdF_3 powder using an agate mortar and pestle to ensure random crystal orientation.



- Data Collection:

- Mount the powdered sample on a zero-background sample holder.
- Use a powder diffractometer with Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).
- Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

- Data Analysis:

- Identify the peak positions (2θ values) in the resulting diffractogram.
- Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., Powder Diffraction File, PDF) to confirm the NdF_3 tysonite phase.
- Perform Rietveld refinement on the diffraction data to accurately determine the lattice parameters (a, c) and confirm the space group.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aflow.org [aflow.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WebElements Periodic Table » Neodymium » neodymium trifluoride [winter.group.shef.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Neodymium Fluoride (NdF_3)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079134#neodymium-fluoride-chemical-formula-and-structure\]](https://www.benchchem.com/product/b079134#neodymium-fluoride-chemical-formula-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com